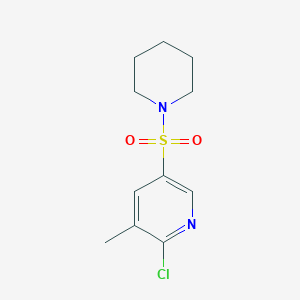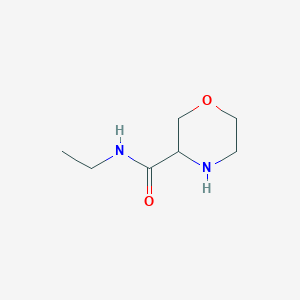
N-ethylmorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylmorpholine-3-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of an ethyl group attached to the nitrogen atom of the morpholine ring, with a carboxamide group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylmorpholine-3-carboxamide typically involves the reaction of morpholine with ethylamine and a carboxylating agent. One common method is the amidation of morpholine with ethylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and the removal of by-products, ensuring a steady production rate.
Chemical Reactions Analysis
Types of Reactions
N-ethylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-ethylmorpholine-3-amine.
Substitution: Various N-substituted morpholine-3-carboxamides.
Scientific Research Applications
N-ethylmorpholine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: this compound is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-ethylmorpholine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound may also interact with proteins, modifying their structure and function.
Comparison with Similar Compounds
Similar Compounds
- N-methylmorpholine-3-carboxamide
- N-propylmorpholine-3-carboxamide
- N-butylmorpholine-3-carboxamide
Uniqueness
N-ethylmorpholine-3-carboxamide is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-ethylmorpholine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-2-8-7(10)6-5-11-4-3-9-6/h6,9H,2-5H2,1H3,(H,8,10) |
InChI Key |
YXPUXZPDWSEQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





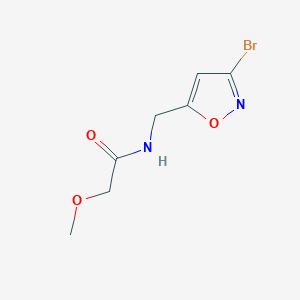
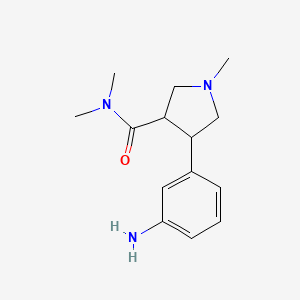

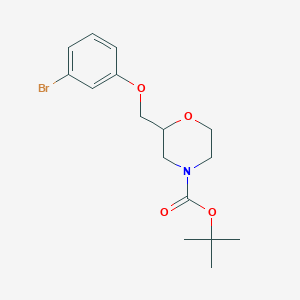
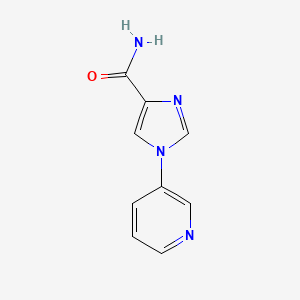

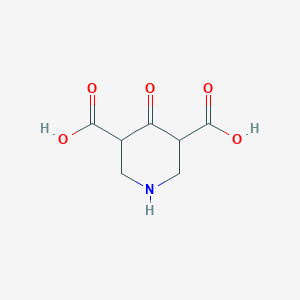
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)

